5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a derivative of 1-indanone . 1-Indanone and similar compounds are bioactive molecules with various biological activities. For instance, 1-indanone derivatives are used for therapy of Alzheimer-like disease and cancer and also used as pharmaceutical intermediates and olefinic polymerization catalysts .
Synthesis Analysis
The synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been achieved by evaluating old methods and examining new ones . α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability .Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been confirmed through FT-IR, 1H, and 13C NMR spectroscopy as well as elemental analysis .Chemical Reactions Analysis
The possibility of retro-Michael reaction has been examined on the products obtained from the Michael addition reaction . The progress of this reaction depends on the stability of the synthesized 1-indanone derivatives. The results show compounds with aliphatic amines (piperidine, N-methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .Scientific Research Applications
Antioxidant and Antihyperglycemic Agents
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been utilized in the synthesis of coumarin derivatives containing pyrazole and indenone rings. These compounds have shown promising in vitro antioxidant activity and in vivo antihyperglycemic activity against Streptozotocin–nicotinamide-induced Adult Wistar rats (Kenchappa et al., 2017).
Stability Studies
The stability of alkoxy-substituted inden-2-ones, including 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, has been investigated. These compounds appear more stable than their counterparts lacking methoxyl substituents, providing insights into their potential for various applications (Bradshaw et al., 1991).
Thermolysis Under Microwave Conditions
The compound has been studied under unusual thermolysis conditions using microwave radiation. This research contributes to understanding the behavior of such compounds under specific conditions, which can be relevant for various chemical processes (Anh et al., 2017).
Antimicrobial Activity
Novel derivatives of 5,6-dimethoxy-1-indanone, including 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, have been synthesized and demonstrated promising antibacterial activity. This application is crucial in the development of new antimicrobial agents (Patel et al., 2018).
Alzheimer's Disease Research
In Alzheimer's disease research, this compound has been used in the synthesis of analogues with potential for treating Alzheimer's Disease (AD). These compounds have shown moderate to high acetylcholinesterase (AChE) inhibitory activities, which is significant in AD treatment (Ali et al., 2009).
Enzyme Inhibition Studies
It has been used in the synthesis of derivatives as enzyme inhibitors. These compounds have shown good inhibitory activities against cholinesterase enzymes, important in the context of neurological disorders (Mozaffarnia et al., 2020).
properties
IUPAC Name |
5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWBHZSJKUMHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C1=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446822 | |
Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
4191-17-7 | |
Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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